5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's unique structure allows it to serve as a versatile building block for synthesizing more complex heterocyclic compounds, making it valuable in both academic and industrial research settings.
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is typically synthesized from pyrrolo[2,3-b]pyridine through bromination processes using agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. This synthesis can be performed in laboratory settings and scaled for industrial applications .
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and applications in drug development. It is classified as a brominated derivative of pyrrolo[2,3-b]pyridine and is notable for its dual bromination at the 5 and 6 positions, enhancing its reactivity and utility in chemical synthesis .
The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves:
The reaction mechanism involves electrophilic aromatic substitution where the bromine substitutes hydrogen atoms on the aromatic ring of pyrrolo[2,3-b]pyridine. The selectivity for the 5 and 6 positions can be attributed to steric and electronic factors influencing the reactivity of the aromatic system.
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine has a complex molecular structure characterized by:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular identity and purity following synthesis.
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
The major products formed from these reactions depend on the substituents introduced. For instance:
These reactions are typically facilitated by palladium catalysts in the presence of bases like potassium carbonate in suitable solvents such as toluene or ethanol .
The mechanism of action for 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical mediators in cell signaling pathways that regulate proliferation, differentiation, and survival of cells.
Data from studies indicate that 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine exhibits potent inhibitory activity against FGFRs 1, 2, and 3, making it a promising candidate for cancer therapy development .
Relevant analyses using spectroscopic methods provide insights into its physical state and stability under various conditions.
5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine finds applications across several scientific fields:
The compound's versatility makes it an important subject of study in ongoing research aimed at discovering new therapeutic agents .
Brominated pyrrolo[2,3-b]pyridines serve dual roles in drug discovery: as direct therapeutic agents and as synthetic intermediates for cross-coupling reactions. The strategic incorporation of bromine atoms at the 5- and 6-positions significantly enhances molecular interactions and physicochemical properties:
Halogen Bonding Potentiation: Bromine’s large atomic radius and polarizable electron cloud facilitate strong interactions with carbonyl oxygen or backbone amides in kinase ATP-binding sites. For example, in fibroblast growth factor receptor (FGFR) inhibitors, 5,6-dibromo derivatives form halogen bonds with hinge-region residues, displacing water molecules to improve binding entropy [8]. This is exemplified by compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), which exhibits IC₅₀ values of 7–25 nM against FGFR1–3 due to optimized halogen-mediated contacts [8].
Synthetic Versatility: Bromine atoms act as leaving groups for palladium-catalyzed cross-coupling reactions, enabling rapid diversification. The 5,6-dibromo variant allows sequential functionalization—where the C5 bromine is selectively displaced under Suzuki conditions, retaining C6 bromine for subsequent derivatization. This stepwise approach was instrumental in developing maternal embryonic leucine zipper kinase (MELK) inhibitors, where 3-bromo-1H-pyrrolo[2,3-b]pyridine underwent borylation at C3, followed by Suzuki coupling to install pharmacophores enhancing MELK affinity (IC₅₀ = 16–32 nM) [3].
Lipophilicity and Membrane Permeability: Bromination increases logP values by ~0.5–0.8 units per bromine atom, improving membrane penetration. In MELK inhibitors, dibrominated precursors enhanced cellular uptake, translating to potent anti-proliferative effects in breast cancer models [3]. Table 1 highlights key kinase inhibitors derived from brominated pyrrolopyridines.
Table 1: Kinase Inhibitors Incorporating Brominated Pyrrolo[2,3-b]pyridine Scaffolds
Compound | Target | Key Structural Features | Biological Activity |
---|---|---|---|
MELK Inhibitor 16h | MELK | 3-Substituted-5,6-dibromo variant | IC₅₀ = 32 nM; tumor growth inhibition |
FGFR Inhibitor 4h | FGFR1–3 | 5,6-Dibromo with pyrimidine tail | IC₅₀ = 7–25 nM; anti-migration effects |
Compound 3 | PAK4 | 6-Bromo-3-cyano substitution | IC₅₀ < 50 nM |
Beyond oncology, halogenated pyrrolopyridines demonstrate antiviral utility. Derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit anti-tobacco mosaic virus (TMV) activity, where bromine augments π-stacking with viral coat proteins [2] [5]. The electron-withdrawing effect of bromine also acidifies N1-H, strengthening hydrogen bonds in protein interfaces.
The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine has evolved from classical electrophilic substitutions to modern catalytic methods, addressing regioselectivity challenges inherent to the unsymmetrical scaffold. Key developments include:
Early Electrophilic Bromination: Initial routes employed bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetic acid). These conditions often yielded mixtures of 3,6- or 4,6-dibromo isomers due to the electron-rich C3 and C6 positions [4]. For instance, 1H-pyrrolo[2,3-b]pyridine reacts with Br₂ at 0°C to give predominantly 3,6-dibromo-1H-pyrrolo[2,3-b]pyridine (CID 175165755) [1] [4]. Achieving 5,6-regioselectivity required protective group strategies, such as N-tosylation, to shield the pyrrole nitrogen and direct electrophiles to the pyridine ring.
Protection-Directed Regiocontrol: The N-tosyl protection method (Scheme 1) emerged as a pivotal advancement. Starting from 1H-pyrrolo[2,3-b]pyridine (8), tosylation at N1 followed by bromination with NBS selectively generated 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (10). Subsequent bromination at C5/C6 required harsh conditions, often leading to overbromination. Alternative routes began with 5-bromo- or 6-bromo-7-azaindoles, using directed ortho-metalation for selective dibromination [3].
Transition to Catalytic Methods: Contemporary synthesis leverages palladium catalysis for sequential functionalization. A representative route involves:(i) Suzuki-Miyaura borylation of 3,6-dibromo-1H-pyrrolo[2,3-b]pyridine at C3 using bis(pinacolato)diboron and Pd(dppf)Cl₂ [3];(ii) Suzuki coupling at C3 with aryl/heteroaryl boronic acids;(iii) SNAr displacement of the remaining C6 bromine with morpholines or amines. This approach enabled the synthesis of complex derivatives like 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 942921-06-4) [6]. Table 2 compares synthetic methods.
Table 2: Synthetic Methods for 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine Derivatives
Method | Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic Bromination | Br₂ (2 eq), DMF, 0°C | Low (3,6-/5,6-mixture) | 30–45 | Isomer separation challenges |
N-Tosyl Protection | 1. TsCl, pyridine; 2. NBS (1 eq), CHCl₃, reflux | Moderate (C3 first) | 60–75 | Deprotection acid sensitivity |
Directed Metalation | 1. LDA, THF, -78°C; 2. Br₂ | High (C5 or C6) | 50–65 | Anhydrous conditions required |
Sequential Cross-Coupling | Pd(dppf)Cl₂, B₂pin₂, then Suzuki/SNAr | High (stepwise) | 70–85 | Cost of catalysts |
Scheme 1: Evolution of 5,6-Dibromo Synthesis
Early Route (Uncontrolled): 1H-Pyrrolo[2,3-b]pyridine + Br₂ → Mixture of 3,6- and 5,6-dibromo isomers Modern Route (Regiocontrolled): Step 1: 1H-Pyrrolo[2,3-b]pyridine + TsCl → N1-Tosyl protected intermediate Step 2: Selective C3 bromination with NBS → 3-Bromo-1-tosyl derivative Step 3: C5/C6 bromination → 3,5,6-Tribromo intermediate Step 4: Selective C3 borylation/coupling → 5,6-Dibromo-3-substituted product
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5